molecular formula C17H14O3 B6325065 2-Cinnamoylphenyl acetate CAS No. 16619-45-7

2-Cinnamoylphenyl acetate

Cat. No. B6325065
CAS RN: 16619-45-7
M. Wt: 266.29 g/mol
InChI Key: CTSJOUULMDGHKP-VAWYXSNFSA-N
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Description

2-Cinnamoylphenyl acetate (2-CPA) is a naturally occurring phenylacetate ester of cinnamic acid, which is found in various plants, including cinnamon, cloves, and oregano. It is known for its unique and attractive aroma, as well as its range of medicinal and therapeutic effects. 2-CPA has been used for centuries in traditional and folk medicine for its anti-inflammatory, anti-bacterial, and anti-fungal properties. In recent years, it has also been studied for its potential use as an anti-cancer agent.

Scientific Research Applications

Application in Organic Synthesis and Catalysis

  • The ortho-position of 2-pyridylarenes can be selectively allylated with compounds like cinnamyl acetate using ruthenium(II)−phosphine complexes, showcasing its role in the synthesis of aromatic compounds (Oi, Tanaka, & Inoue, 2006).
  • Cinnamyl acetate is involved in the retention of configuration in the opening of 2-arylcyclopropyl bromides, indicating its importance in the study of reaction mechanisms (Buchanan & McComas, 1981).

Application in Biocatalysis and Enzymatic Synthesis

  • A novel esterase from Acinetobacter hemolyticus has been identified for the biocatalytic synthesis of cinnamyl acetate, demonstrating its utility in enzyme-mediated synthesis processes (Dong et al., 2017).
  • Ultrasound-assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification has been explored, highlighting its application in enhancing enzyme-catalyzed synthesis of flavors (Tomke & Rathod, 2015).

Application in Antioxidant Studies

  • The acetylation of cinnamic acid, leading to the production of cinnamyl acetate, has shown significant antioxidant activity, indicating its potential in antioxidant research (Oladimeji, 2021).

Application in Flavor and Fragrance Industry

  • Lipase-catalyzed synthesis of cinnamyl acetate has been studied for its use as a flavor and fragrance ingredient, particularly in food and cosmetic industries (Yadav & Devendran, 2012).

Application in Microbial Engineering

  • An artificial biosynthetic pathway for cinnamyl acetate was developed in Escherichia coli, demonstrating its potential in microbial engineering for flavor compound production (Pan et al., 2020).

Application in Antimicrobial Research

  • Cinnamomum iners leaves extract, including cinnamyl acetate, exhibit antimicrobial activity against pathogens like MRSA, highlighting its relevance in antimicrobial studies (Mustaffa et al., 2011).

properties

IUPAC Name

[2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSJOUULMDGHKP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16619-45-7
Record name 2-Cinnamoylphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016619457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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